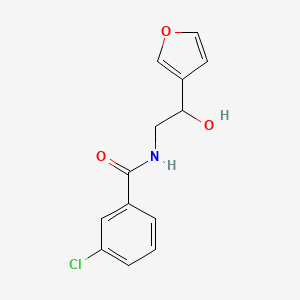

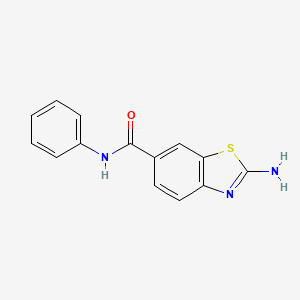

3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide is a chemical entity that appears to be a derivative of benzo[b]furan with a substituted amide group. The structure suggests the presence of a furan ring, a benzene ring, and an amide linkage, which could potentially contribute to a variety of chemical and biological properties.

Synthesis Analysis

The synthesis of benzo[b]furan derivatives can be achieved through controlled regioselective methods. For instance, the synthesis of 2- and 3-substituted benzo[b]furans can be performed from 1-(2-hydroxyphenyl)-2-chloroethanones, where the addition of Grignard reagents leads to alkoxide intermediates. These intermediates can then cyclize to form the furan ring, either at the 2- or 3-position depending on the reaction conditions, such as temperature . Although the specific synthesis of 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide is not detailed in the provided papers, similar methodologies could be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques and computational methods. For example, the crystal structure, IR, NMR, and UV-Vis spectra of a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, were studied. Computational methods such as DFT calculations were used to predict geometrical structure, vibrational frequencies, and chemical shifts, which showed strong agreement with experimental data . These techniques could be employed to analyze the molecular structure of 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide as well.

Chemical Reactions Analysis

The chemical reactivity of benzo[b]furan derivatives can be quite diverse. For example, a photochemical route to synthesize 2-substituted benzo[b]furans involves a metal-free reaction between 2-chlorophenol derivatives and terminal alkynes, forming aryl-C and C-O bonds through an aryl cation intermediate . This suggests that the furan ring in the target compound could potentially engage in similar photochemical reactions, depending on the substituents present.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]furan derivatives can be inferred from related compounds. For instance, the leukotriene B4 inhibitory activity of certain 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan derivatives was evaluated, indicating potential biological activity . The physical properties such as solubility, melting point, and stability of 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide would need to be determined experimentally, but computational methods and structure-activity relationships from similar compounds could provide initial predictions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Transformation:

- The compound N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides, similar in structure to 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide, underwent a transformation to N(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)benzamides when treated with alkaline hydrogen peroxide. This unprecedented transformation indicates the reactivity of such compounds under oxidative conditions and their potential to form new benzofuran derivatives (Levai et al., 2002).

Structural Modifications and Biological Activity:

- A study on N-acylated furazan-3-amine, structurally similar to 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide, revealed that the nature of the acyl moiety significantly influences the biological activity against Plasmodium falciparum strains. This highlights the importance of the acyl group in determining the biological properties of such compounds (Hermann et al., 2021).

Electrophilic Reactions and Stability:

- 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a compound sharing a partial structure with 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide, underwent unexpected dimerization under basic conditions, suggesting its potential reactivity and providing insights into its stability and degradation pathways under certain conditions (Santos et al., 2013).

Spectroscopic and Biological Studies:

- Spectroscopic and biological studies were conducted on novel heterocyclic compounds N-(benzo[d]thiazol-2-yl)-2-(3-(furan- 2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives. These studies provide insights into the structural and functional properties of furan-benzamide derivatives, which may be relevant to understanding the properties of 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide (Patel et al., 2015).

Eigenschaften

IUPAC Name |

3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c14-11-3-1-2-9(6-11)13(17)15-7-12(16)10-4-5-18-8-10/h1-6,8,12,16H,7H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTWNUOYDLJVFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002138.png)

![5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B3002140.png)

![3-cyclopentyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3002147.png)

![1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3002149.png)

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3002152.png)

![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3002158.png)

![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide](/img/structure/B3002160.png)